Aspartic acid-beta-4-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartic acid-beta-4-nitroanilide (BApNA) is a synthetic substrate used in enzymatic assays to measure the activity of proteases. It is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.
Mechanism Of Action
The mechanism of hydrolysis of Aspartic acid-beta-4-nitroanilide by proteases involves the attack of the active site nucleophile (e.g. Ser, His, or Cys) on the carbonyl group of the substrate, which leads to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by a water molecule, which releases the product and regenerates the free enzyme.
Biochemical And Physiological Effects
Aspartic acid-beta-4-nitroanilide is a useful tool in studying the biochemical and physiological effects of proteases and their inhibitors. Proteases play important roles in various biological processes such as digestion, blood clotting, and immune response. Dysregulation of protease activity is associated with many diseases such as cancer, Alzheimer's, and arthritis. Aspartic acid-beta-4-nitroanilide can be used to screen for potential protease inhibitors that could be developed into drugs for the treatment of these diseases.
Advantages And Limitations For Lab Experiments
One advantage of Aspartic acid-beta-4-nitroanilide is its high sensitivity and specificity for proteases. The assay can be performed in a microplate format, which allows for high-throughput screening of large compound libraries. However, Aspartic acid-beta-4-nitroanilide has some limitations, such as its sensitivity to pH and buffer conditions. Some proteases may also have low activity towards Aspartic acid-beta-4-nitroanilide, which may require the use of alternative substrates.
Future Directions
In the future, Aspartic acid-beta-4-nitroanilide could be used to study the activity of proteases in complex biological samples such as blood or tissue extracts. The assay could be adapted to detect specific proteases that are associated with certain diseases. Aspartic acid-beta-4-nitroanilide could also be used to screen for protease inhibitors that have high selectivity and potency towards specific proteases. In addition, Aspartic acid-beta-4-nitroanilide could be used in combination with other assays to study the downstream effects of protease activity on cellular signaling pathways.
Synthesis Methods
Aspartic acid-beta-4-nitroanilide is synthesized by the reaction of aspartic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields a yellow crystalline solid that is purified by recrystallization from ethanol.
Scientific Research Applications
Aspartic acid-beta-4-nitroanilide is used as a substrate in enzymatic assays to measure the activity of proteases such as pepsin, chymotrypsin, and trypsin. The assay is based on the hydrolysis of Aspartic acid-beta-4-nitroanilide by the protease, which releases the yellow 4-nitroaniline product that can be measured spectrophotometrically. Aspartic acid-beta-4-nitroanilide is also used to study the inhibition of proteases by small molecules or antibodies.
properties
CAS RN |
102-66-9 |
---|---|
Product Name |
Aspartic acid-beta-4-nitroanilide |
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
InChI Key |
MYMZLBHZVRWYRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Other CAS RN |
102-66-9 |
Related CAS |
140-46-5 (hydrochloride salt) |
solubility |
0.00 M |
synonyms |
aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.